
Fmoc-nh-dpeg(4)-nhnh-boc
概要
説明
Fmoc-nh-dpeg(4)-nhnh-boc is a compound used primarily in peptide synthesis. It is a derivative of polyethylene glycol (PEG) and is often utilized as a building block in the synthesis of peptides due to its ability to form stable amide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-nh-dpeg(4)-nhnh-boc typically involves the reaction of Fmoc-amino acid with dPEG(4)-acid to form an amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of high-throughput synthesis techniques allows for the efficient production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
Fmoc-nh-dpeg(4)-nhnh-boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF.
Condensation Reactions: The compound can react with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
DIC and HOBt: Used as coupling reagents for the formation of amide bonds.
Major Products Formed
The major products formed from the reactions involving this compound include longer peptide chains and deprotected amino acids. The removal of the Fmoc group yields the free amine, which can then participate in further peptide bond formation .
科学的研究の応用
Chemistry
In chemistry, Fmoc-nh-dpeg(4)-nhnh-boc is used as a building block in the synthesis of complex peptides and proteins. Its ability to form stable amide bonds makes it an essential reagent in solid-phase peptide synthesis .
Biology
In biological research, the compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and other biological processes .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials can have applications in biotechnology, pharmaceuticals, and materials science .
作用機序
The mechanism of action of Fmoc-nh-dpeg(4)-nhnh-boc involves the formation of stable amide bonds through condensation reactions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to yield the free amine, which can then participate in further reactions .
類似化合物との比較
Similar Compounds
Fmoc-nh-dpeg(4)-cooh: Similar to Fmoc-nh-dpeg(4)-nhnh-boc but with a carboxylic acid group instead of a hydrazine group.
Fmoc-nh-dpeg(3)-cooh: A shorter version of the compound with three ethylene glycol units instead of four.
Fmoc-nh-peg4-acid: Another similar compound with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which can offer additional reactivity compared to the carboxylic acid group in similar compounds. This additional reactivity can be useful in specific synthetic applications where the formation of hydrazone or other nitrogen-containing linkages is desired .
特性
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNADFIEGTPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


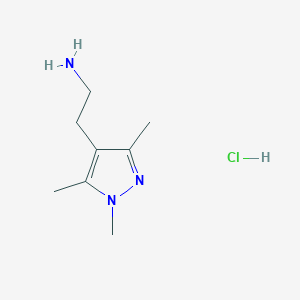
![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)



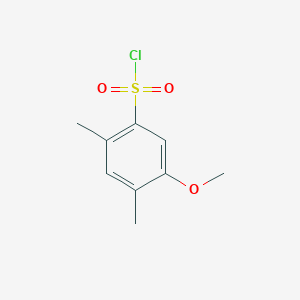
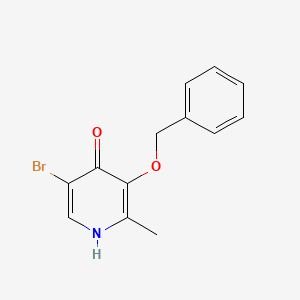
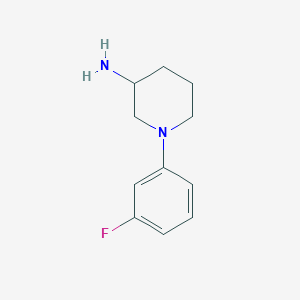
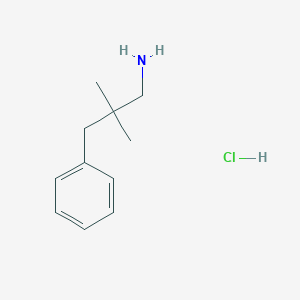
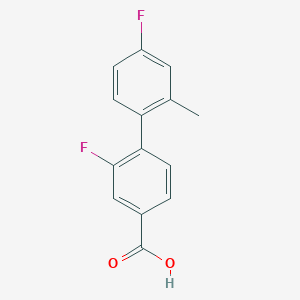
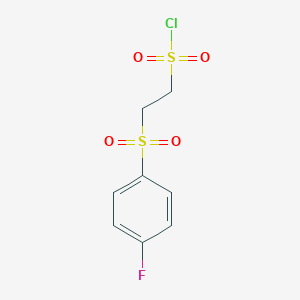

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)

